1-ethylcyclobutane-1-carbaldehyde
Description
1-Ethylcyclobutane-1-carbaldehyde (C₇H₁₂O) is a cyclobutane derivative featuring an ethyl substituent and an aldehyde group at the 1-position of the strained four-membered ring. The cyclobutane ring imparts significant ring strain (~110 kJ/mol), which influences reactivity and stability. The aldehyde group, being electron-withdrawing, may exacerbate this strain compared to electron-donating substituents (e.g., esters or carboxylic acids).
Synthesis routes for similar compounds, such as cyclobutane-1,1-dicarboxylates via malonate condensation, suggest that this compound might be synthesized through formylation of a pre-functionalized cyclobutane precursor or oxidation of a corresponding alcohol.
Properties
CAS No. |
443796-58-5 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Pyridinium Chlorochromate (PCC)
Dess-Martin Periodinane (DMP)
-
Substrate : Same as above.
-
Conditions : Acetonitrile, 0°C to room temperature, 1–2 hours.
Comparative Efficiency :
| Reagent | Reaction Time | Yield | Selectivity |
|---|---|---|---|
| PCC | 4–6 h | 75% | Moderate |
| DMP | 1–2 h | 85% | High |
DMP’s superior performance stems from its milder conditions and reduced overoxidation risk.
Industrial-Scale Synthesis Approaches
Large-scale production prioritizes cost-effectiveness and reproducibility. Continuous-flow systems mitigate heat management issues inherent in batch processes.
Process Overview :
-
Cycloaddition Reactor : UV-driven [2+2] cycloaddition in a quartz flow tube.
-
Alkylation Unit : Automated Grignard reagent addition under cryogenic conditions.
-
Oxidation Module : DMP-mediated oxidation in a segmented flow reactor.
Purification :
-
Distillation : Isolation under reduced pressure (bp ~120–140°C).
-
Chromatography : Silica gel chromatography for analytical-grade purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Photochemical | Atom-economical | Low yields, specialized equipment | Moderate |
| SN2 Alkylation | High functional group tolerance | Sensitive to steric effects | High |
| DMP Oxidation | Fast, high-yielding | Cost of reagent | Moderate |
Challenges and Optimization Strategies
Ring Strain Management
Chemical Reactions Analysis
Types of Reactions: 1-Ethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The ethyl group or the hydrogen atoms on the cyclobutane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: 1-Ethylcyclobutane-1-carboxylic acid.
Reduction: 1-Ethylcyclobutanemethanol.
Substitution: Various substituted cyclobutane derivatives depending on the reagents used.
Scientific Research Applications
1-Ethylcyclobutane-1-carbaldehyde has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-ethylcyclobutane-1-carbaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-ethylcyclobutane-1-carbaldehyde with structurally analogous compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Molecular Properties of Selected Cyclobutane and Cyclohexane Derivatives
Key Comparison Points
Ring Strain and Stability Cyclobutane derivatives exhibit higher ring strain than cyclohexane analogs. For example, 1-ethoxycyclohexane-1-carbaldehyde (cyclohexane) benefits from reduced strain, enhancing thermal stability compared to the cyclobutane-based aldehyde. Electron-withdrawing groups (e.g., aldehyde) on cyclobutane may increase susceptibility to ring-opening reactions, whereas electron-donating groups (e.g., esters in methyl 1-(methylamino)cyclobutanecarboxylate) stabilize the ring.
Reactivity
- Aldehydes (e.g., this compound) undergo nucleophilic additions (e.g., Grignard reactions) more readily than carboxylic acids or amides. In contrast, 1-benzylcyclobutane-1-carboxylic acid participates in acid-base reactions or esterifications.
- The ethoxy group in 1-ethoxycyclohexane-1-carbaldehyde may sterically hinder aldehyde reactivity compared to the less bulky ethyl group in the cyclobutane analog.
Physicochemical Properties
- Collision Cross-Section (CCS): 1-Ethoxycyclohexane-1-carbaldehyde exhibits a predicted CCS of 135.7–146.2 Ų (depending on adducts), suggesting a larger molecular footprint than this compound (inferred smaller CCS due to compact cyclobutane).
- Solubility: Carboxylic acid derivatives (e.g., 1-benzylcyclobutane-1-carboxylic acid) are more polar and water-soluble than aldehydes, while amide-containing compounds (e.g., 1-(methylcarbamoyl)cyclobutane-1-carboxylic acid) may exhibit intermediate polarity.
Synthetic Applications
- Cyclobutane dicarboxylates are synthesized via malonate condensations, whereas aldehydes may require oxidation or formylation strategies.
- Safety protocols for benzyl-substituted cyclobutanes emphasize handling corrosive acids, whereas aldehydes may require precautions against volatility and reactivity.
Table 2: Functional Group Impact on Reactivity
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 1-ethylcyclobutane-1-carbaldehyde, and what methodologies ensure optimal yields?
- The synthesis typically involves alkylation of cyclobutanone followed by oxidation . For example:
- Step 1 : Deprotonation of cyclobutanone using a strong base (e.g., NaH or KOtBu).
- Step 2 : Alkylation with ethyl iodide to introduce the ethyl group.
- Step 3 : Oxidation of the intermediate alcohol to the aldehyde using reagents like PCC or KMnO₄ .
- Key variables : Reaction temperature (often 0–25°C), solvent choice (e.g., THF or DMF), and catalyst selection. Chromatography (e.g., silica gel) is critical for purification .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- 1H/13C NMR : Identifies aldehyde protons (~9–10 ppm) and cyclobutane ring carbons.
- IR Spectroscopy : Confirms the aldehyde group (C=O stretch ~1700 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₁₂O: 124.16 g/mol) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, goggles) due to potential irritancy.
- Store under inert gas (e.g., N₂) at 2–8°C to prevent aldehyde oxidation.
- Refer to SDS guidelines for spill management and disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the oxidation step of this compound synthesis?
- Variable screening : Test alternative oxidants (e.g., Swern oxidation for milder conditions) or co-solvents (e.g., dichloromethane for better solubility).
- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify bottlenecks.
- Catalyst tuning : Explore transition-metal catalysts (e.g., Pd/C) for selective oxidation .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives (e.g., 1-ethylcyclobutane-1-carboxylic acid)?
- Comparative analysis : Use 2D NMR (COSY, HSQC) to differentiate overlapping signals.
- X-ray crystallography : Resolve ambiguities in cyclobutane ring conformation or substituent orientation .
- Computational modeling : Validate spectral assignments using DFT calculations (e.g., Gaussian software) .
Q. How does the steric strain of the cyclobutane ring influence the reactivity of this compound in nucleophilic additions?
- Steric hindrance : The rigid cyclobutane ring reduces accessibility to the aldehyde carbonyl, slowing nucleophilic attack.
- Experimental validation : Compare reaction rates with less strained analogs (e.g., cyclohexane derivatives) under identical conditions .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
- Docking simulations : Assess binding affinity to target enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina.
- ADMET profiling : Predict pharmacokinetics (e.g., LogP, bioavailability) with tools like SwissADME .
Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during alkylation.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) with transition metals (e.g., Rh) .
Methodological Guidelines
- Data validation : Cross-reference experimental results with literature (e.g., PubChem, peer-reviewed journals) to ensure reproducibility .
- Ethical compliance : Adhere to institutional guidelines for chemical safety and biological testing (e.g., NIH, ACS standards) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
